3-[Isopropyl(methyl)amino]propanoic acid hydrochloride
Description
3-[Isopropyl(methyl)amino]propanoic acid hydrochloride (CAS: 1158376-51-2) is a synthetic organic compound characterized by a propanoic acid backbone substituted at the third carbon with an N-isopropyl-N-methylamino group. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of approximately 181.45 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
3-[methyl(propan-2-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)8(3)5-4-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYZIQCHIIHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride typically involves the reaction of isopropylamine with methyl acrylate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes precise control of temperature, pressure, and the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-[Isopropyl(methyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-[Isopropyl(methyl)amino]propanoic acid hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Insights
Alkyl Chain Effects: The N-isopropyl group in the target compound provides moderate lipophilicity, which may enhance membrane permeability compared to the N-pentyl analog (higher lipophilicity) or the methoxyethyl variant (polar ether group) .
Functional Group Impact: The ester derivative () replaces the carboxylic acid with an isopropyl ester, altering metabolic pathways (e.g., hydrolysis in vivo) and stability .
Amino Acid Derivatives: Simpler derivatives like 3-amino-2-methylpropanoic acid HCl lack branched alkyl groups, reducing steric hindrance and making them suitable for peptide synthesis or enzyme studies .
Pharmacological and Industrial Relevance
- Pharmaceutical Impurities : The methyl-pentyl analog is identified as a reference impurity in bone disease therapeutics, highlighting the importance of structural analogs in quality control .
- Chiral Chemistry : The esterified variant () underscores the role of stereochemistry in drug design, as chirality can influence efficacy and toxicity .
- Toxicity Profiles : The methoxyethyl analog’s irritant classification () emphasizes the need for substituent optimization to reduce adverse effects .
Biological Activity
3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, a compound with the molecular formula CHNO.HCl and a molecular weight of 181.66 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the central nervous system. The compound is believed to act as an inhibitor of gamma-aminobutyric acid (GABA) transporters, which play a crucial role in regulating neurotransmitter levels in the brain.
Target Interaction
- GABA Transporters : The compound exhibits inhibitory properties on GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This inhibition can lead to increased GABAergic signaling, potentially resulting in anxiolytic and anticonvulsant effects .
- Cellular Signaling Pathways : The compound may also influence various signaling pathways by modulating enzyme activities and protein interactions, impacting cellular responses to stress and metabolic changes.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Antinociceptive Properties : In animal models, this compound has demonstrated significant antinociceptive activity, particularly in neuropathic pain models induced by chemotherapy agents such as oxaliplatin and paclitaxel .
- Neuroprotective Effects : By enhancing GABAergic transmission, the compound may provide neuroprotective benefits against excitotoxicity associated with various neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuropathic Pain : A study assessed the efficacy of the compound in rodent models of neuropathic pain. Results indicated that treatment with this compound led to a significant reduction in pain sensitivity without inducing motor deficits, suggesting a favorable safety profile .
- In Vitro Studies : In vitro assays have shown that at specific concentrations, the compound can effectively inhibit GABA uptake in neuronal cultures, correlating with increased levels of GABA in the synaptic cleft, which is essential for maintaining inhibitory neurotransmission .
Data Summary Table
Q & A
Basic: What synthetic strategies are commonly employed for 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of isopropyl(methyl)amine with a propanoic acid derivative. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the isopropyl(methyl)amino group .
- Hydrochloride Salt Formation : Acidification with HCl to precipitate the hydrochloride salt, requiring precise pH control to avoid side products .
- Optimization : Temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd(OAc)₂) significantly impact reaction efficiency. For example, higher temperatures accelerate coupling but may degrade sensitive intermediates .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the isopropyl(methyl)amino group (δ 1.0–1.5 ppm for methyl/isopropyl protons) and the propanoic acid backbone .
- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., unreacted amines or oxidized species) using reverse-phase C18 columns and ESI ionization .
- X-ray Crystallography : Resolves stereochemistry at the chiral center (if present) and verifies salt formation via Cl⁻ coordination .
Advanced: How can enantiomeric purity be enhanced during synthesis, given the compound’s potential chirality?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during coupling to enforce stereoselectivity .
- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate enantiomers .
- Asymmetric Catalysis : Catalysts like BINAP-Ru complexes in hydrogenation steps can achieve >90% enantiomeric excess (ee) .
Advanced: How should researchers address contradictory biological activity data reported for structurally analogous propanoic acid derivatives?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
- Docking Studies : Compare molecular interactions via AutoDock Vina to identify critical binding residues that explain activity differences .
Advanced: What role do solvent polarity and catalyst selection play in optimizing coupling reactions for this compound?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving coupling efficiency. However, they may stabilize Pd intermediates, requiring higher catalyst turnover .
- Catalyst Screening : Pd₂(dba)₃/Xantphos systems outperform Pd(OAc)₂ in sterically hindered reactions, reducing side-product formation (e.g., diarylation) .
- Additives : Potassium carbonate as a base minimizes acid degradation of intermediates, while molecular sieves absorb water to prevent hydrolysis .
Advanced: How can researchers mitigate challenges in scaling up the synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust parameters (e.g., reagent addition rate) in real time .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing batch-to-batch variability during hydrochloride salt precipitation .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., stoichiometry, agitation speed) and establish a design space for robust scaling .
Basic: What are the primary applications of this compound in biochemical research?
Methodological Answer:
- Enzyme Inhibition Studies : Acts as a substrate analog for amino acid decarboxylases; kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Kᵢ) .
- Radiolabeling : Incorporate ¹⁴C at the propanoic acid carbon for tracer studies in metabolic pathways .
- Peptide Modification : Used to introduce cationic groups into antimicrobial peptides via solid-phase synthesis (e.g., Fmoc chemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
